Cas no 491-09-8 (3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one)

3-Methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one is a cyclic α,β-unsaturated ketone with a distinctive structural framework featuring a conjugated enone system and an isopropylidene substituent. This compound is of interest in organic synthesis due to its reactivity as a Michael acceptor and its potential as a building block for more complex molecular architectures. The presence of the exocyclic double bond enhances its utility in cycloaddition and alkylation reactions. Its well-defined stereoelectronic properties make it suitable for applications in fine chemical synthesis, particularly in the development of fragrances, pharmaceuticals, and agrochemical intermediates. The compound’s stability under standard conditions ensures consistent handling and storage.
3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one structure
491-09-8 structure
Product Name:3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one
CAS No:491-09-8
MF:C10O
MW:136.106402397156
CID:329421
PubChem ID:381152
Update Time:2025-06-14

3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-Cyclohexen-1-one,3-methyl-6-(1-methylethylidene)-
    • 3-methyl-6-(1-methylethylidene)cyclohex-2-en-1-one
    • 3-methyl-6-propan-2-ylidenecyclohex-2-en-1-one
    • 3-Terpinolenone
    • Piperitenone
    • p-Mentha-1,4(8)-dien-3-one
    • Pulespenone
    • 3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one
    • 3-methyl-6-(1-methylethylidene)-cyclohex-2-en-1-one
    • Inchi: 1S/C10O/c1-7(2)9-5-4-8(3)6-10(9)11
    • InChI Key: CZTLNRDVBYTGNL-UHFFFAOYSA-N
    • SMILES: [C]/C(=C1/C(=O)[C]=C([C])[C][C]/1)/[C] |^1:0,5,7,10,^4:8,9|

Computed Properties

  • Exact Mass: 150.10452
  • Monoisotopic Mass: 150.104
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 13
  • XLogP3: 2.2

Experimental Properties

  • Density: 0.9774
  • Melting Point: 184-184.5 °C
  • Boiling Point: 231.78°C (rough estimate)
  • Flash Point: 93.7°C
  • Refractive Index: 1.5294 (estimate)
  • PSA: 17.07
  • LogP: 2.63200
  • Solubility: Soluble in ethanol and ether.

3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one Security Information

  • Signal Word:Warning
  • Storage Condition:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1157336-100mg
Piperitenone
491-09-8 97%
100mg
¥10584.00 2024-05-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1157336-250mg
Piperitenone
491-09-8 97%
250mg
¥15120.00 2024-05-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1157336-1g
Piperitenone
491-09-8 97%
1g
¥30510.00 2024-05-11
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD629642-1g
3-Methyl-6-(propan-2-ylidene)cyclohex-2-enone
491-09-8 97%
1g
¥20339.0 2024-04-18
SHANG HAI YUAN YE Biotechnology Co., Ltd.
T14770-1g
3-methyl-6-(1-methylethylidene)cyclohex-2-en-1-one
491-09-8 97%
1g
¥8140.00 2022-09-15
AK Scientific
7778BA-1mg
Piperitenone
491-09-8 95%
1mg
$93 2023-09-16
AK Scientific
7778BA-5mg
Piperitenone
491-09-8 95%
5mg
$265 2023-09-16
AK Scientific
7778BA-10mg
Piperitenone
491-09-8 95%
10mg
$427 2023-09-16
Alichem
A490015097-250mg
3-Methyl-6-(propan-2-ylidene)cyclohex-2-enone
491-09-8 97%
250mg
$403.76 2023-09-01
Alichem
A490015097-1g
3-Methyl-6-(propan-2-ylidene)cyclohex-2-enone
491-09-8 97%
1g
$970.20 2023-09-01

Additional information on 3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one

Recent Advances in the Study of 3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one (CAS: 491-09-8) in Chemical Biology and Pharmaceutical Research

The compound 3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one (CAS: 491-09-8), a cyclic enone derivative, has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential biological activities. This research brief synthesizes the latest findings regarding this compound, focusing on its synthesis, biological evaluation, and potential therapeutic applications.

Recent studies have demonstrated that 491-09-8 serves as a valuable scaffold in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry reported the compound's ability to modulate key inflammatory pathways through selective inhibition of cyclooxygenase-2 (COX-2), with an IC50 value of 3.2 μM, while showing minimal effects on COX-1 (IC50 > 100 μM). This selectivity profile suggests potential for developing safer anti-inflammatory drugs with reduced gastrointestinal side effects.

In the field of synthetic chemistry, novel catalytic asymmetric methods for the preparation of 3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one derivatives have been developed. A breakthrough published in Angewandte Chemie (2024) described an organocatalytic Michael-aldol cascade reaction that produces chiral derivatives with excellent enantioselectivity (up to 98% ee). These advances enable more efficient access to structurally diverse analogs for structure-activity relationship studies.

Pharmacological investigations have revealed additional promising biological activities. Research in Bioorganic & Medicinal Chemistry Letters (2023) demonstrated that certain 491-09-8 derivatives exhibit potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2-8 μg/mL. Molecular docking studies suggest these compounds may interfere with bacterial cell wall biosynthesis by targeting penicillin-binding proteins.

The compound's potential in cancer therapeutics has also been explored. A 2024 study in the European Journal of Medicinal Chemistry reported that specific fluorinated analogs of 3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one showed selective cytotoxicity against triple-negative breast cancer cell lines (MDA-MB-231), with IC50 values as low as 0.8 μM, while being less toxic to normal mammary epithelial cells (IC50 > 50 μM). Mechanistic studies indicated these compounds induce apoptosis through mitochondrial pathway activation.

From a drug development perspective, recent pharmacokinetic studies have addressed previous challenges with the compound's metabolic stability. A 2023 publication in Drug Metabolism and Disposition described prodrug strategies that significantly improve oral bioavailability (from 15% to 72% in rat models) while maintaining therapeutic efficacy. These advances move 491-09-8 derivatives closer to clinical evaluation.

Future research directions appear to focus on three main areas: 1) expanding the therapeutic potential through targeted structural modifications, 2) elucidating detailed mechanisms of action at the molecular level, and 3) developing more efficient synthetic routes for large-scale production. The compound's versatility as a chemical building block continues to inspire innovative applications across multiple therapeutic areas.

In conclusion, 3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one (491-09-8) represents a promising scaffold in medicinal chemistry with demonstrated biological activities and improving drug-like properties. The recent advances summarized in this brief highlight its growing importance in pharmaceutical research and its potential to address unmet medical needs in inflammation, infection, and oncology.

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.